molecular formula C15H22FNO2 B4982207 4-[5-(4-fluorophenoxy)pentyl]morpholine

4-[5-(4-fluorophenoxy)pentyl]morpholine

Cat. No. B4982207
M. Wt: 267.34 g/mol
InChI Key: IHJMUKBYPQUUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-fluorophenoxy)pentyl]morpholine, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995. It is classified as a Schedule I drug in the United States and is known for its psychoactive effects. Despite its legal status, JWH-018 has gained popularity as a recreational drug and has been linked to several adverse health effects. However, its potential as a research tool in the field of neuroscience cannot be ignored.

Mechanism of Action

4-[5-(4-fluorophenoxy)pentyl]morpholine acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily located in the brain and central nervous system. Activation of the CB1 receptor by 4-[5-(4-fluorophenoxy)pentyl]morpholine leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes. 4-[5-(4-fluorophenoxy)pentyl]morpholine also has a high affinity for the CB2 receptor, which is primarily located in the immune system. However, the physiological significance of CB2 receptor activation by 4-[5-(4-fluorophenoxy)pentyl]morpholine is not well understood.
Biochemical and Physiological Effects:
4-[5-(4-fluorophenoxy)pentyl]morpholine has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-[5-(4-fluorophenoxy)pentyl]morpholine can inhibit the release of various neurotransmitters, including glutamate, GABA, and dopamine. In vivo studies in rodents have shown that 4-[5-(4-fluorophenoxy)pentyl]morpholine can produce a range of behavioral effects, including hypothermia, analgesia, and catalepsy. 4-[5-(4-fluorophenoxy)pentyl]morpholine has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

4-[5-(4-fluorophenoxy)pentyl]morpholine has several advantages as a research tool. It is a potent agonist of the CB1 receptor and has a high affinity for the CB2 receptor, which makes it a useful tool for studying the endocannabinoid system. 4-[5-(4-fluorophenoxy)pentyl]morpholine is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4-[5-(4-fluorophenoxy)pentyl]morpholine has several limitations as a research tool. It has a high binding affinity for the CB1 receptor, which can lead to non-specific effects. 4-[5-(4-fluorophenoxy)pentyl]morpholine is also known to have psychoactive effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-[5-(4-fluorophenoxy)pentyl]morpholine. One area of research is to study the effects of 4-[5-(4-fluorophenoxy)pentyl]morpholine on the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Another area of research is to study the effects of 4-[5-(4-fluorophenoxy)pentyl]morpholine on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, research is needed to develop more selective agonists of the CB1 receptor that do not have psychoactive effects.
Conclusion:
In conclusion, 4-[5-(4-fluorophenoxy)pentyl]morpholine is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its potential as a research tool in the field of neuroscience cannot be ignored. 4-[5-(4-fluorophenoxy)pentyl]morpholine is a potent agonist of the CB1 receptor and has been used to study the endocannabinoid system. Despite its advantages as a research tool, 4-[5-(4-fluorophenoxy)pentyl]morpholine has several limitations, including non-specific effects and psychoactive effects. Future research on 4-[5-(4-fluorophenoxy)pentyl]morpholine should focus on studying its effects in various disease states and developing more selective agonists of the CB1 receptor.

Synthesis Methods

4-[5-(4-fluorophenoxy)pentyl]morpholine is synthesized from naphthalene or 2-methylnaphthalene. The first step involves the halogenation of naphthalene or 2-methylnaphthalene to form 1-bromo or 1-chloro derivatives. The 1-bromo or 1-chloro derivatives are then reacted with 1-pentanol to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride. The alcohol is then reacted with morpholine and a fluorobenzene derivative in the presence of a Lewis acid catalyst to form 4-[5-(4-fluorophenoxy)pentyl]morpholine.

Scientific Research Applications

4-[5-(4-fluorophenoxy)pentyl]morpholine has been used as a research tool in the field of neuroscience to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates a variety of physiological processes, including pain, mood, appetite, and memory. 4-[5-(4-fluorophenoxy)pentyl]morpholine is a potent agonist of the cannabinoid receptor CB1, which is the primary receptor of the endocannabinoid system. By studying the effects of 4-[5-(4-fluorophenoxy)pentyl]morpholine on CB1 receptors, researchers can gain insight into the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

4-[5-(4-fluorophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2/c16-14-4-6-15(7-5-14)19-11-3-1-2-8-17-9-12-18-13-10-17/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJMUKBYPQUUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.